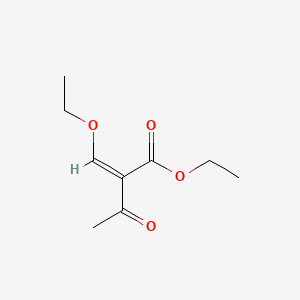

ethyl 2-(ethoxymethylene)-3-oxobutanoate

Description

Historical Development and Expanding Utility in Chemical Synthesis

The conceptual roots of ethyl 2-(ethoxymethylene)-3-oxobutanoate's synthesis and reactivity can be traced back to the foundational work on ester condensations and the synthesis of heterocyclic compounds in the 19th century. The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, established a method for forming carbon-carbon bonds between two esters or an ester and another carbonyl compound in the presence of a strong base to produce β-keto esters. This reaction is fundamental to the synthesis of ethyl acetoacetate (B1235776), a direct precursor to this compound.

The preparation of this compound itself is a direct extension of this chemistry, typically involving the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride (B1165640). nbinno.com This method, a modification of a procedure developed by Claisen, provides a high yield of the desired product and remains a standard laboratory and industrial preparation. nbinno.comresearchgate.net

The utility of β-keto esters and their derivatives in constructing heterocyclic rings was pioneered by chemists like Arthur Hantzsch. In 1881, Hantzsch reported a multi-component reaction for the synthesis of pyridines using a β-keto ester, an aldehyde, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This laid the groundwork for the use of compounds like this compound as versatile precursors for a vast range of heterocyclic systems.

Initially, the applications of this compound were primarily focused on the synthesis of relatively simple heterocycles. However, its utility has expanded dramatically over the decades. It is now recognized as a key building block in the synthesis of more complex and biologically active molecules, including quinolones, pyrazoles, and isoxazoles, which are core structures in many pharmaceutical and agrochemical products. nbinno.comnih.gov Furthermore, its ability to act as a ligand for transition metals has opened up new avenues in coordination chemistry and materials science.

Foundational Role in Contemporary Organic Chemistry Research

In modern organic synthesis, this compound is celebrated for its role as a versatile three-carbon electrophile that can participate in a variety of transformations, including carbonyl reactions and cyclization processes. nbinno.com Its ability to react with a wide range of nucleophiles makes it an invaluable tool for the construction of diverse molecular scaffolds.

A significant area of its contemporary application is in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of molecular diversity, a key aspect of modern drug discovery. This compound is an ideal substrate for MCRs, leading to the synthesis of highly functionalized heterocyclic compounds.

The synthesis of quinolones, a major class of antibacterial agents, frequently employs this reagent. For instance, a three-component reaction between a dicarbonyl compound, triethyl orthoformate, and an amine can efficiently generate the quinolone scaffold, with this compound often being formed in situ or used as a direct starting material. nih.gov

Furthermore, its reaction with hydrazine (B178648) derivatives provides a straightforward route to pyrazoles, while reaction with hydroxylamine (B1172632) leads to isoxazoles. nih.gov These five-membered heterocyclic rings are prevalent in a vast number of biologically active compounds. For example, it has been used in the synthesis of pyrazole-tethered isoxazoles with potential antimicrobial and antioxidant activities. arkat-usa.org

The reactivity of this compound is not limited to the formation of heterocyclic systems. It is also employed in the synthesis of complex acyclic and carbocyclic structures. Its enolate can undergo alkylation and acylation reactions, allowing for further functionalization and elaboration into more complex molecular frameworks.

Interactive Data Tables

Below are interactive tables summarizing key physical and spectroscopic data for this compound.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | cymitquimica.com |

| Molecular Weight | 186.21 g/mol | sigmaaldrich.com |

| Appearance | Clear liquid, colorless to yellow-reddish yellow | nbinno.comsigmaaldrich.com |

| Boiling Point | 266 °C at 760 mmHg | nbinno.com |

| Density | ~1.049 g/cm³ | nbinno.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

| IUPAC Name | ethyl (2E)-2-(ethoxymethylene)-3-oxobutanoate | sigmaaldrich.com |

| InChI | 1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+ | sigmaaldrich.com |

| InChIKey | FNASCUBBFNCFQO-SOFGYWHQSA-N | sigmaaldrich.com |

| CAS Number | 3788-94-1 | nbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNASCUBBFNCFQO-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)C)\C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-94-1 | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of Ethyl 2 Ethoxymethylene 3 Oxobutanoate

Optimized Laboratory Procedures and Scalable Preparations

The predominant and most well-documented method for synthesizing ethyl 2-(ethoxymethylene)-3-oxobutanoate is the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate, typically using acetic anhydride (B1165640) as a reagent and catalyst. nbinno.comchemicalbook.com This condensation reaction is generally performed at elevated temperatures.

Standard laboratory procedures involve heating a mixture of ethyl acetoacetate, an excess of triethyl orthoformate, and acetic anhydride. chemicalbook.com The reaction is typically conducted at temperatures between 130°C and 140°C for several hours to ensure completion. nbinno.com Following the reaction, the excess volatile reagents and by-products are removed under reduced pressure. The final product is then isolated and purified by vacuum distillation, yielding a viscous, typically yellow oil. nbinno.comchemicalbook.com This standard procedure has been reported to achieve high yields, often around 80%. chemicalbook.com

For scalable preparations, optimization focuses on improving yield, purity, and process efficiency. A patented method demonstrates a significant improvement for industrial-scale production. google.com In this optimized process, acetic anhydride is added continuously to a mixture of ethyl acetoacetate and triethyl orthoformate. google.com Simultaneously, low-boiling by-products, such as ethyl acetate (B1210297) and ethanol (B145695), are distilled off during the reaction. google.com This continuous approach prevents bumping, allows the reaction to proceed smoothly, and drives the equilibrium towards the product. This method results in excellent yields, reported to be as high as 90-91%, with the product having a purity of over 99%. google.com The use of continuous flow reactors represents another avenue for scalability, offering precise control over reaction parameters and facilitating solvent recycling.

Table 1: Comparison of Synthetic Protocols for this compound

| Parameter | Standard Laboratory Procedure | Optimized Scalable Procedure |

| Primary Reactants | Ethyl acetoacetate, Triethyl orthoformate | Ethyl acetoacetate, Triethyl orthoformate |

| Key Reagent | Acetic anhydride (batch addition) | Acetic anhydride (continuous addition) |

| Reaction Temperature | 130-140°C nbinno.com | Not specified, but involves heating google.com |

| Reaction Time | ~5 hours chemicalbook.com | Not specified google.com |

| Key Process Feature | Batch reaction chemicalbook.com | Continuous addition of reagent and distillation of by-products google.com |

| Reported Yield | ~80% chemicalbook.com | 90-91% google.com |

| Purification | Vacuum distillation nbinno.comchemicalbook.com | Distillation google.com |

Considerations for Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. For the synthesis of this compound, several aspects can be considered for developing more sustainable routes.

The conventional synthesis method, while high-yielding, has drawbacks from a green chemistry perspective. It requires high temperatures (130-140°C), which is energy-intensive. Furthermore, it uses a large excess of reagents like triethyl orthoformate and acetic anhydride, which must be removed and either recycled or disposed of, impacting the process's atom economy. chemicalbook.com

Key considerations for greener synthetic routes include:

Solvent Selection : While the reaction is often run neat, purification and related processes may use solvents. Replacing traditional, more hazardous solvents with greener alternatives like ethyl acetate is a common strategy in the chemical industry to enhance compliance and reduce environmental burden. rsc.org

Catalysis : The use of acetic anhydride can be seen as both a reactant and a catalyst. Research into alternative, more efficient, and recyclable catalysts could reduce waste. While not directly applied to this specific synthesis in the reviewed literature, solid acid catalysts or other heterogeneous catalysts could potentially replace acetic anhydride, simplifying purification and minimizing waste.

Energy Efficiency : Lowering the reaction temperature through more effective catalysis would significantly reduce the energy consumption of the process.

Process Intensification : As mentioned, continuous flow reactors can enhance sustainability. They allow for better heat and mass transfer, precise control of reaction conditions, reduced reaction volumes, and easier integration of solvent and reagent recycling loops, leading to a more efficient and less wasteful process. The optimized, scalable method involving continuous addition and distillation can also be viewed as a step towards process intensification and improved sustainability. google.com

Table 2: Green Chemistry Analysis of Synthesis Routes

| Green Chemistry Principle | Traditional Synthesis | Potential Green Improvements |

| Atom Economy | Moderate; uses excess reagents that are removed. chemicalbook.com | Develop routes with stoichiometric reagents or efficient catalyst recycling. |

| Energy Efficiency | Poor; requires high temperatures (130-140°C). | Utilize advanced catalysts to lower reaction temperature and time. |

| Use of Catalysis | Acetic anhydride acts as both reagent and catalyst. nbinno.com | Explore recyclable solid acid catalysts or biocatalysts. |

| Process Design | Typically a batch process. chemicalbook.com | Implement continuous flow processes for better control and efficiency. |

| Solvent Use | Often run neat, but solvents may be used in workup. | Prioritize green solvents like ethyl acetate for any necessary solvent steps. rsc.org |

Chemo-Enzymatic Approaches in its Preparation

Chemo-enzymatic synthesis integrates highly selective enzymatic transformations with traditional chemical reactions. This approach offers significant advantages, particularly for creating chiral molecules under mild, environmentally benign conditions. beilstein-journals.org While no direct chemo-enzymatic synthesis of this compound was identified in the reviewed literature, the application of enzymes to this compound or its precursors is a highly promising area.

The structure of this compound contains multiple functional groups—a ketone, an ester, and an enol ether—that are amenable to enzymatic transformation. Potential chemo-enzymatic strategies could involve:

Enzymatic Reduction of the Ketone : The 3-oxo group could be a target for stereoselective reduction using ketoreductases (KREDs). Asymmetric reduction of related ketoesters, such as ethyl 2-oxo-4-phenylbutanoate, using KREDs or whole-cell biocatalysts like Pichia pastoris has been successfully demonstrated to produce chiral hydroxy esters with high enantioselectivity. researchgate.net Applying a similar enzymatic step to this compound could provide enantiopure building blocks for complex pharmaceutical targets.

Lipase-Mediated Transformations : Lipases are versatile enzymes used for hydrolysis, esterification, and even oxidation reactions. A lipase-mediated Baeyer-Villiger oxidation is a key step in a chemo-enzymatic route to chiral epoxides from a related starting material. mdpi.comnih.gov While a direct application to the target molecule's synthesis isn't documented, lipases could potentially be used for the selective hydrolysis of the ethyl ester if required, or in a dynamic kinetic resolution process coupled with a reduction step.

The integration of enzymes would offer the benefits of high selectivity (chemo-, regio-, and stereo-), mild reaction conditions (room temperature, neutral pH), and reduced environmental impact, aligning perfectly with the goals of green chemistry. beilstein-journals.orgresearchgate.net

Table 3: Potential Enzymatic Transformations

| Enzyme Class | Potential Reaction on Substrate/Analogs | Potential Product |

| Ketoreductase (KRED) | Asymmetric reduction of the 3-oxo group of this compound. researchgate.net | Chiral ethyl 2-(ethoxymethylene)-3-hydroxybutanoate |

| Lipase | Selective hydrolysis of the ethyl ester. mdpi.com | 2-(Ethoxymethylene)-3-oxobutanoic acid |

| Monooxygenase | Oxidative dearomatization of precursors. beilstein-journals.org | Complex hydroxylated intermediates |

Elucidation of Reaction Mechanisms and Chemoselectivity Involving Ethyl 2 Ethoxymethylene 3 Oxobutanoate

Detailed Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactivity of ethyl 2-(ethoxymethylene)-3-oxobutanoate is characterized by its ability to act as both a nucleophile and an electrophile. This dual reactivity is central to its utility in constructing complex molecular architectures.

Electrophilic Nature: The compound is frequently employed as a three-carbon electrophile. nbinno.com The ethoxymethylene group activates the molecule for nucleophilic attack. The reaction mechanism often involves an initial attack at the C2 position, followed by the displacement of the ethoxy group. This pathway is fundamental to its use in cyclization and carbonyl reactions for forming more complex structures. nbinno.com For instance, in the synthesis of heterocyclic systems like pyrazoles or pyridines, a binucleophile attacks the electrophilic centers of the this compound backbone, leading to a cyclocondensation reaction. nbinno.com

Nucleophilic Nature: The compound's nucleophilic character arises from the formation of enolate ions. In the presence of a base, a proton can be abstracted from the molecule, leading to the formation of a resonance-stabilized enolate. The ethoxymethylene group plays a crucial role in stabilizing this enolate, thereby facilitating its formation and subsequent reaction with various electrophiles. This pathway is exemplified in alkylation reactions, where the enolate attacks an alkyl halide, resulting in the formation of a new carbon-carbon bond at the methylene (B1212753) group.

The synthesis of this compound itself involves a key nucleophilic attack. In a common preparative method, the active methylene group of ethyl acetoacetate (B1235776) acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. nbinno.com This reaction is typically facilitated by acetic anhydride (B1165640), which serves as both a solvent and a dehydrating agent to drive the reaction to completion.

A summary of common reactions is presented below:

| Reaction Type | Description | Typical Reagents | Major Products |

|---|---|---|---|

| Alkylation | The compound is alkylated at the methylene group via an enolate intermediate. | Alkyl halides, strong base (e.g., sodium ethoxide) | Substituted acetoacetates |

| Condensation | Participates in condensation reactions with aldehydes and ketones. | Aldehydes, ketones, base (e.g., sodium hydroxide) | β-Dicarbonyl compounds |

| Hydrolysis | The ester group is cleaved under acidic or basic conditions. | Aqueous acid or base | Carboxylic acids and alcohols |

| Cyclocondensation | Acts as a precursor for heterocyclic compounds like pyrazoles and pyridines. nbinno.com | Binucleophiles (e.g., hydrazine (B178648), amidines) | Substituted heterocyclic rings |

Influence of Solvent Environment on Reactivity and Yield

The choice of solvent can significantly impact the reaction rate, yield, and even the mechanistic pathway of transformations involving this compound. The solvent's polarity, proticity, and ability to solvate intermediates and transition states are critical factors.

In the synthesis of the compound from ethyl acetoacetate and triethyl orthoformate, acetic anhydride is often used as the solvent. nbinno.com Its primary role is to act as a dehydrating agent, removing the ethanol (B145695) byproduct and shifting the equilibrium towards the product. However, its properties as a polar aprotic solvent also facilitate the reaction.

General solvent effects observed in related organic reactions can be extrapolated to understand their influence on this compound:

Aprotic Solvents: In reactions where charged intermediates or transition states are formed, polar aprotic solvents like acetonitrile (B52724) or DMF can be effective. For instance, in an indium-catalyzed reaction, acetonitrile was used as the solvent, which was later removed under reduced pressure to proceed with the reaction. orgsyn.org Aprotic solvents are generally favored for reactions involving strong bases and nucleophiles, such as alkylations.

Protic Solvents: Protic solvents like water or alcohols can engage in hydrogen bonding, which can stabilize reactants and intermediates but may also hinder reactivity. For example, studies on other reactions have shown that changing a solvent from water to ethanol can alter the reaction mechanism and decrease reaction rates by orders of magnitude. nih.gov While protic solvents can sometimes lead to lower conversion rates, they can enhance selectivity in certain oxidation reactions by promoting specific hydrogen transfer steps through hydrogen bonding. frontiersin.org

The table below summarizes the general influence of solvent type on reactions.

| Solvent Type | General Influence on Reactivity and Yield | Example Application |

|---|---|---|

| Polar Aprotic (e.g., Acetonitrile, DMF) | Can accelerate reactions with polar or charged intermediates. Often used in nucleophilic substitutions. orgsyn.org | Used as a solvent for catalyst preparation in indium-catalyzed reactions. orgsyn.org |

| Polar Protic (e.g., Water, Ethanol) | Can solvate ions and participate in hydrogen bonding. May slow down reactions involving strong nucleophiles but can enhance selectivity. nih.govfrontiersin.org | Altering the reaction mechanism and slowing reaction rates significantly compared to less polar solvents. nih.gov |

| Dehydrating Solvent (e.g., Acetic Anhydride) | Drives equilibrium-limited reactions forward by removing a small molecule byproduct (e.g., water or alcohol). | Synthesis of this compound. nbinno.com |

Kinetic Studies of Transformations Involving the Compound

Kinetic studies provide quantitative insight into reaction rates and mechanisms. While detailed kinetic data for every reaction of this compound is not broadly published, the parameters from specific reported syntheses offer a glimpse into the kinetics of its transformations.

For example, in an indium triflate-catalyzed reaction involving a related keto ester (ethyl 2-methyl-3-oxobutanoate) and an alkyne, the reaction proceeds to high yield over 3 hours at 140 °C. orgsyn.org This indicates that a significant thermal energy input is required to overcome the activation barrier for this particular transformation. The same study notes that for acid-sensitive substrates, the addition of a base is necessary, highlighting that pH and catalyst choice are critical kinetic factors. orgsyn.org

Kinetic control is also evident in the synthesis of the compound itself, which requires heating at approximately 130°C for several hours to ensure complete conversion. nbinno.com The rate of this reaction is dependent on temperature and the effective removal of the ethanol byproduct.

The table below outlines reaction conditions from a specific study, which provides insight into the kinetics of the process.

| Catalyst System | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| In(OTf)3 (0.05 mol %) | 140 °C | 3 hours | 90-93% | orgsyn.org |

| In(OTf)3 (5 mol %), DBU (6 mol %) | 100 °C | 16 hours | Not specified | orgsyn.org |

Role of Enol and Enamine Tautomers in Reaction Intermediates

Tautomerism plays a vital role in the reactivity of this compound and its precursors. The compound itself is a stabilized enol ether. Its reactivity is fundamentally linked to the chemistry of enolates, which are the conjugate bases of enols.

The reactivity of the compound is primarily attributed to the presence of the ethoxymethylene group, which stabilizes the enolate ion through resonance. This stabilization makes the formation of the enolate more favorable, which can then act as a potent nucleophile in a variety of reactions.

The precursor, ethyl acetoacetate, exists as a mixture of keto and enol tautomers. At room temperature, the equilibrium mixture contains a significant portion of the enol form. libretexts.org The interconversion between these tautomers is relatively slow at room temperature but can be catalyzed, for example, by the addition of a base to form the sodium enolate. libretexts.org This keto-enol tautomerism is the basis for the nucleophilicity of the active methylene group in ethyl acetoacetate, which is crucial for the synthesis of this compound.

Furthermore, when this compound reacts with primary or secondary amines, it forms enamine intermediates. These enamines are themselves versatile intermediates, and this reaction is the basis for the synthesis of various nitrogen-containing heterocyclic compounds. The formation of Schiff base ligands, for example, proceeds through such enamine-type intermediates.

Strategic Applications of Ethyl 2 Ethoxymethylene 3 Oxobutanoate in Complex Organic Architecture Construction

Access to Diverse Heterocyclic Systems

The unique arrangement of functional groups in ethyl 2-(ethoxymethylene)-3-oxobutanoate—namely an ester, a ketone, and an electron-deficient double bond with a leaving group (ethoxy)—allows it to participate in a variety of cyclization and condensation reactions. This reactivity is harnessed by synthetic chemists to forge a multitude of heterocyclic frameworks.

The pyrimidine (B1678525) ring is a fundamental component of life, forming the basis for nucleobases like uracil (B121893) and thymine. As a class of compounds, pyrimidines have significant therapeutic applications. This compound, as a 1,3-dicarbonyl equivalent, is a classic precursor for pyrimidine synthesis. The general strategy involves the reaction of the dicarbonyl moiety with a compound containing two nucleophilic nitrogen atoms, such as urea (B33335), thiourea (B124793), or amidines.

In this reaction, the two nitrogen centers of the dinucleophile attack the two electrophilic carbonyl carbons (the ketone and the ester, after initial reaction at the enol ether) of the butanoate backbone. The reaction typically proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The substituents on the final pyrimidine are dictated by the structure of the starting butanoate and the N-C-N building block.

Table 1: Examples of Pyrimidine Synthesis

| Reactant A | Reactant B | Resulting Pyrimidine Scaffold |

|---|---|---|

| This compound | Urea | 2-Hydroxy-4-methyl-5-ethoxycarbonylpyrimidine |

| This compound | Thiourea | 2-Mercapto-4-methyl-5-ethoxycarbonylpyrimidine |

| This compound | Guanidine | 2-Amino-4-methyl-5-ethoxycarbonylpyrimidine |

This table illustrates potential products based on established pyrimidine synthesis methodologies.

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. This reaction series typically begins with the condensation of an aniline (B41778) with a β-ketoester derivative. This compound is an ideal substrate for this transformation.

The mechanism commences with a nucleophilic attack by the aniline's amino group on the electron-deficient carbon of the ethoxymethylene group, leading to the displacement of ethanol (B145695) and the formation of an enamine intermediate, ethyl 2-((arylamino)methylene)-3-oxobutanoate. This intermediate then undergoes a thermally induced intramolecular cyclization, where the aniline ring attacks one of the carbonyl carbons. A final dehydration step yields the quinoline (B57606) scaffold. The reaction is particularly effective for anilines bearing electron-donating groups.

Table 2: Gould-Jacobs Reaction with this compound

| Aniline Derivative | Resulting Quinoline Product |

|---|---|

| Aniline | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate |

| 3-Methoxyaniline | Ethyl 4-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate |

This table presents representative examples of quinoline scaffolds accessible via the Gould-Jacobs reaction.

Benzoxazoles and benzothiazoles are important heterocyclic motifs found in many biologically active compounds. Their synthesis often involves the condensation of an o-aminophenol or o-aminothiophenol with a carbonyl-containing species. While aldehydes are commonly used, β-dicarbonyl compounds and their derivatives, like this compound, serve as effective precursors.

The synthesis proceeds via the nucleophilic attack of the amino group of the o-aminophenol/-thiophenol onto the electrophilic ethoxymethylene carbon of the butanoate. This is followed by the elimination of ethanol to form an enamine intermediate. Subsequent intramolecular cyclization occurs when the phenolic hydroxyl or thiophenolic thiol group attacks the acetyl carbonyl carbon, leading to a heterocyclic intermediate that aromatizes upon elimination of a water molecule to furnish the substituted benzoxazole (B165842) or benzothiazole (B30560) product. This approach benefits from the use of readily available starting materials to create complex heterocyclic systems. organic-chemistry.org

Table 3: Synthesis of Benzoxazole and Benzothiazole Derivatives

| Reactant | Product Scaffold |

|---|---|

| o-Aminophenol | 2-(1-(Benzoxazol-2-yl)ethylidene)malononitrile derivative |

This table illustrates the expected core scaffolds from the reaction of this compound with ortho-substituted anilines.

This compound is a key reagent for constructing substituted pyridine (B92270) rings, which can serve as intermediates for more complex fused systems like deazapteridines (pyrido[2,3-d]pyrimidines). A notable application is the condensation with cyanothioacetamide. nih.gov This reaction leads directly to highly functionalized pyridinethiones.

Specifically, the reaction of this compound with cyanothioacetamide yields 3-cyano-5-ethoxycarbonyl-4-methylpyridine-2(1H)-thione. nih.gov This pyridine derivative is a versatile intermediate. It can be further elaborated into 5-deazapteridine analogues, which are of interest in medicinal chemistry. nih.gov For instance, the pyridinethione can be converted in several steps—including S-methylation, reduction of the cyano group, and condensation with guanidine—to form 2,4-diaminopyrido[2,3-d]pyrimidines, the core structure of deazapteridine. nih.gov

Table 4: Pathway to Deazapteridine Systems

| Reagent 1 | Reagent 2 | Intermediate Product | Final Scaffold |

|---|

Isoxazoles and their partially saturated analogues, isoxazolines, are five-membered heterocycles that are commonly synthesized by reacting a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com The reaction involves the condensation of hydroxylamine with the two carbonyl groups of the precursor. This compound provides a pre-activated 1,3-dicarbonyl system for this purpose.

The synthesis begins with the nucleophilic attack of the amino group of hydroxylamine on one of the electrophilic centers of the butanoate, likely the enol ether carbon. This is followed by an intramolecular cyclization where the hydroxyl group of the hydroxylamine attacks the remaining carbonyl. Subsequent dehydration results in the formation of the aromatic isoxazole (B147169) ring. This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov A one-pot, three-component reaction between an aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate (B1235776) (a related precursor) is also a known route to isoxazolone derivatives. orientjchem.org

Table 5: Isoxazole Synthesis

| Reactant A | Reactant B | Resulting Isoxazole Product |

|---|---|---|

| This compound | Hydroxylamine | Ethyl 5-methylisoxazole-4-carboxylate |

This table shows expected products from the reaction with hydroxylamine and its analogue, phenylhydrazine, leading to pyrazoles.

The utility of this compound extends beyond the synthesis of simple monocyclic heterocycles to the construction of more complex fused and polyheterocyclic systems. The heterocycles initially formed from this versatile reagent often bear functional groups, such as esters or nitriles, that are ripe for further chemical transformation and annulation reactions.

A prime example is the synthesis of pyrido[2,3-d]pyrimidines (deazapteridines), which are fused polyheterocyclic systems. nih.gov As detailed in section 4.1.4, the initial product from the reaction with cyanothioacetamide is a highly substituted pyridine. This pyridine is not the endpoint but rather a strategic intermediate. The cyano and ethoxycarbonyl groups on the pyridine ring are key functional handles that allow for the construction of a second, fused pyrimidine ring through a sequence of reduction, protection, oxidation, and condensation with guanidine. nih.gov This strategy, where a simple precursor is used to build one ring that then serves as the foundation for a second fused ring, is a cornerstone of complex molecule synthesis.

Multicomponent Reaction (MCR) Strategies

This compound is a key substrate in various multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and saving time. Its utility in MCRs stems from its multiple reactive sites, acting as a versatile three-carbon electrophile. nih.gov

A prominent example is its application in the Hantzsch pyridine synthesis , a classic MCR for the preparation of dihydropyridines. nih.gov While the traditional Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt, modifications using this compound offer a direct route to highly functionalized pyridine derivatives. nih.gov

Another significant MCR where this compound finds extensive use is the Biginelli reaction . nih.govnih.gov This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to afford 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. nih.govnih.gov These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers and antihypertensive agents. nih.gov The use of this compound in this reaction provides a direct and efficient pathway to these valuable compounds. beilstein-journals.org

The versatility of this compound in MCRs is further demonstrated in the synthesis of other heterocyclic systems, such as pyrano[2,3-d]pyrimidines, which have shown potential anti-inflammatory activities. nih.gov

Interactive Data Table: Multicomponent Reactions of this compound

| Reaction Name | Reactants | Product Class | Significance |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia/Ammonium Salt | Dihydropyridines/Pyridines | Access to medicinally relevant scaffolds. nih.gov |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones | Synthesis of pharmacologically active compounds. nih.govnih.gov |

| Pyrano[2,3-d]pyrimidine Synthesis | Thiobarbituric acid, Malononitrile, Aldehyde | Pyrano[2,3-d]pyrimidines | Potential anti-inflammatory agents. nih.gov |

Stereoselective Transformations and Control

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While specific, highly detailed examples of stereoselective reactions directly employing this compound are emerging, the principles of asymmetric catalysis are broadly applicable to this substrate due to its versatile functionality.

Organocatalysis has surfaced as a powerful tool for asymmetric synthesis. Chiral amines, such as derivatives of proline and cinchona alkaloids, can catalyze enantioselective Michael additions to α,β-unsaturated systems. nih.govnih.govresearchgate.net Given the electrophilic nature of the double bond in this compound, its participation in organocatalyzed asymmetric conjugate additions is a promising area of research for creating chiral β-substituted ketoesters.

The use of chiral metal complexes as Lewis acid catalysts is another established strategy for achieving high levels of stereocontrol. uc.ptresearchgate.net These catalysts can activate the carbonyl group or the enone system of this compound towards nucleophilic attack, thereby directing the stereochemical outcome of the reaction. For instance, chiral N,N'-dioxide-metal complexes have been successfully employed in enantioselective radical additions to α,β-unsaturated carbonyl compounds, a strategy that could be adapted for this substrate. uc.pt

Furthermore, enzymatic reductions represent a green and highly selective method for the synthesis of chiral molecules. Asymmetric reduction of the ketone functionality within related β-ketoesters has been achieved with high diastereoselectivity and enantiomeric excess using various fungi. nih.gov This biocatalytic approach holds significant potential for the stereoselective transformation of this compound.

Interactive Data Table: Potential Stereoselective Transformations

| Catalysis Type | Catalyst Class | Potential Reaction | Expected Outcome |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Enantioenriched β-substituted ketoesters. nih.govnih.gov |

| Chiral Metal Catalysis | Chiral Lewis Acids (e.g., N,N'-Dioxide-Metal Complexes) | Asymmetric Conjugate Addition | Chiral heterocyclic and acyclic products. uc.ptresearchgate.net |

| Biocatalysis | Fungi/Enzymes | Asymmetric Ketone Reduction | Chiral β-hydroxy esters. nih.gov |

Integration with Modern Synthetic Techniques

The drive for more efficient, safer, and sustainable chemical processes has led to the integration of modern technologies like flow chemistry and microwave-assisted synthesis into organic chemistry.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of heterocyclic compounds, a key application of this compound, has been shown to benefit significantly from flow-based approaches. nih.govframochem.com

While direct and extensive examples of this compound in flow chemistry are still being documented, the successful continuous flow synthesis of various heterocycles from related starting materials strongly suggests its suitability for this technology. For instance, the flow synthesis of pyrimidinone derivatives has been achieved through retro-Diels-Alder reactions in a continuous-flow setup, highlighting the potential for similar transformations involving this versatile building block. nih.gov The use of microreactor technology can significantly shorten reaction times and improve yields for reactions such as the synthesis of quinolones, a class of compounds accessible from this compound. framochem.com

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The use of this compound in MAOS is well-documented, particularly in the synthesis of heterocyclic compounds.

For example, the one-pot, microwave-assisted synthesis of pyrido[2,3-d]pyrimidines has been reported, providing a rapid and high-yield route to these multifunctionalized heterocycles. researchgate.net Similarly, the synthesis of tri- and tetrasubstituted pyridines via a microwave-assisted Bohlmann–Rahtz procedure demonstrates superior yields compared to conventional heating methods. arkema.com The reaction of ethyl 2-diazo-3-oxobutanoate, a related compound, with aziridines under microwave heating efficiently produces oxazolines, showcasing the utility of microwave energy in promoting ring-expansion reactions.

Interactive Data Table: Microwave-Assisted Syntheses

| Product Class | Key Features of MAOS | Reference |

| Pyrido[2,3-d]pyrimidines | High yield, one-pot, multicomponent reaction. | researchgate.net |

| Substituted Pyridines | Superior yields compared to conventional heating, total regiochemical control. | arkema.com |

| Oxazolines | Efficient ring expansion, good to excellent yields. |

Synthesis of Key Intermediates for Complex Molecular Frameworks

This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecular frameworks, particularly those with pharmaceutical and agrochemical applications. nih.govarkema.com

A significant application is in the synthesis of quinolone antibiotics . The versatile reactivity of this compound allows for its incorporation into the core quinolone scaffold, which is a key pharmacophore in many antibacterial drugs. nih.gov Its use facilitates the construction of the pyridone ring fused to a benzene (B151609) ring, a characteristic feature of quinolones.

Furthermore, this compound is a precursor for various agrochemical intermediates . arkema.com Its ability to participate in cyclization and condensation reactions makes it a valuable starting material for the synthesis of herbicides, fungicides, and insecticides that often contain heterocyclic moieties.

The synthesis of antiviral drug precursors also benefits from the reactivity of this compound. nih.gov For instance, pyrimidine and triazole derivatives, which can be synthesized using this building block, are common structural motifs in antiviral agents.

Interactive Data Table: Key Intermediates from this compound

| Intermediate Class | Target Molecular Framework | Application Area |

| Quinolone Precursors | Quinolone Antibiotics | Pharmaceuticals |

| Heterocyclic Scaffolds | Various Herbicides, Fungicides, Insecticides | Agrochemicals |

| Pyrimidine/Triazole Derivatives | Nucleoside Analogues, other antiviral agents | Pharmaceuticals |

Derivatization and Structural Modification Strategies of Ethyl 2 Ethoxymethylene 3 Oxobutanoate

Modification of the Ethoxymethylene Moiety for Varied Reactivity

The ethoxymethylene group in ethyl 2-(ethoxymethylene)-3-oxobutanoate is a primary site for nucleophilic attack, facilitating the introduction of various functional groups. This modification significantly alters the reactivity of the resulting molecule, paving the way for the synthesis of a broad spectrum of derivatives. The substitution of the ethoxy group is a key strategy for introducing nitrogen, sulfur, and other functionalities.

The reaction with N-nucleophiles is a widely exploited strategy. Primary and secondary amines, as well as hydrazines, readily displace the ethoxy group to form stable enamine and hydrazone derivatives, respectively. urfu.ru For instance, the condensation of polyfluoroalkylated 2-ethoxymethylene-3-oxo esters with a range of aliphatic, aromatic, and heterocyclic primary and secondary amines leads to the regiospecific substitution of the ethoxy group, yielding 2-aminomethylene derivatives in good yields under mild conditions. urfu.ru

A notable application of this reactivity is in the synthesis of pyrazoles. The reaction with hydrazine (B178648) or its derivatives proceeds via an initial substitution of the ethoxy group followed by an intramolecular cyclization. For example, the condensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with hydrazine affords the corresponding trifluoromethyl-substituted pyrazole (B372694). urfu.ru The reaction with substituted hydrazines, such as methylhydrazine, can lead to the formation of regioisomeric pyrazole products. urfu.ru

The versatility of this moiety is further demonstrated by its reaction with other nucleophiles. For instance, reactions with thiols can introduce a sulfur-containing functional group, although this area is less explored compared to reactions with nitrogen nucleophiles. The ability to introduce a variety of substituents in place of the ethoxy group makes this position a critical handle for tuning the electronic and steric properties of the molecule, thereby influencing its subsequent reactivity in more complex transformations.

| Nucleophile | Product Type | Significance |

| Primary Amines | 2-(Alkyl/Arylamino)methylene derivatives | Precursors for various heterocycles |

| Secondary Amines | 2-(Dialkylamino)methylene derivatives | Modulation of electronic properties |

| Hydrazines | Hydrazone derivatives | Key intermediates for pyrazole synthesis |

| Thiols | 2-(Thio)methylene derivatives | Introduction of sulfur functionalities |

Table 1: Modification of the Ethoxymethylene Moiety with Various Nucleophiles

Functionalization of the Butanoate Backbone

The butanoate backbone of this compound offers several sites for functionalization, including the acetyl group and the ester functionality. These modifications allow for the introduction of diverse structural features, further expanding the synthetic utility of this compound.

One of the key reactive sites on the butanoate backbone is the acetyl methyl group. This position can be modified to introduce different alkyl or aryl substituents, thereby altering the steric and electronic environment of the molecule. For example, the use of fluorinated analogs, such as ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, has been extensively studied. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and influences the regioselectivity of subsequent cyclization reactions. urfu.ru

The ester group of the butanoate backbone can also be a target for modification. Transesterification reactions, which involve the exchange of the alkoxy group of an ester, can be employed to introduce different alkyl or aryl groups. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. For instance, reacting this compound with a different alcohol in the presence of an acid or base catalyst can yield the corresponding ester derivative. masterorganicchemistry.com This modification can be used to alter the solubility and other physical properties of the molecule or to introduce a functional group that can participate in subsequent reactions. While less common, hydrolysis of the ester to the corresponding carboxylic acid can also be performed under acidic or basic conditions.

| Modification Site | Reagent/Condition | Resulting Derivative | Impact on Reactivity/Properties |

| Acetyl Group | Introduction of fluoroalkyl groups (e.g., CF₃) | Polyfluoroalkylated derivatives | Enhanced electrophilicity, altered regioselectivity |

| Ester Group | Transesterification (e.g., with other alcohols) | Different ester derivatives | Modified solubility and physical properties |

| Ester Group | Hydrolysis (acid or base) | Carboxylic acid derivative | Introduction of a new functional group |

Table 2: Functionalization Strategies for the Butanoate Backbone

Cyclization and Annulation Reactions Initiated by the Compound

This compound is a cornerstone in the synthesis of a vast array of heterocyclic compounds through cyclization and annulation reactions. Its ability to act as a 1,3-dielectrophile makes it an ideal partner for reactions with various binucleophiles, leading to the formation of five- and six-membered rings, as well as more complex fused systems.

The synthesis of pyrazoles is a classic example of a cyclization reaction involving this compound. As mentioned earlier, the reaction with hydrazines leads to the formation of pyrazole derivatives. urfu.ru This reaction is highly efficient and allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the this compound and the hydrazine.

Similarly, the reaction with amidines or ureas provides access to pyrimidine (B1678525) derivatives. For example, the Biginelli reaction, a one-pot three-component condensation, can utilize β-dicarbonyl compounds like ethyl acetoacetate (B1235776) (a precursor to the title compound) to produce dihydropyrimidones. mdpi.com The reaction of this compound with urea (B33335) or thiourea (B124793) would follow a similar pathway of initial nucleophilic attack at the ethoxymethylene carbon, followed by cyclization to form the pyrimidine ring.

Furthermore, this compound is a key precursor for the synthesis of quinolines. The Gould-Jacobs reaction, for instance, involves the reaction of an aniline (B41778) with a β-keto ester derivative like this compound. The reaction proceeds through an initial nucleophilic substitution of the ethoxy group by the aniline, followed by a thermal cyclization and subsequent aromatization to yield a 4-hydroxyquinoline (B1666331) derivative. This methodology has been employed to synthesize a variety of substituted quinolines. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be initiated by this compound. For instance, it can be used to construct fused heterocyclic systems by reacting with appropriate cyclic nucleophiles or by designing intramolecular cyclization strategies in more complex substrates derived from it.

| Heterocyclic System | Binucleophile/Reaction Type | Key Features |

| Pyrazole | Hydrazine derivatives | Highly efficient, versatile for substitution patterns |

| Pyrimidine | Urea, Thiourea, Amidines | Access to biologically relevant scaffolds |

| Quinoline (B57606) | Aniline derivatives (Gould-Jacobs reaction) | Formation of fused heterocyclic systems |

| Fused Heterocycles | Cyclic nucleophiles/Intramolecular cyclization | Construction of complex polycyclic structures |

Table 3: Cyclization and Annulation Reactions

Computational and Theoretical Approaches to Understanding Reactivity and Derived Structures

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and inherent reactivity of ethyl 2-(ethoxymethylene)-3-oxobutanoate. Calculations of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to this understanding. The energy and spatial distribution of these orbitals predict the most probable sites for nucleophilic and electrophilic attack.

For this compound, computational analyses show that the electron-deficient nature of the ethoxymethylene group significantly influences its reactivity profile, making it a potent electrophile. The presence of both a β-keto group and an enol ether functionality creates a molecule with multiple reactive sites. Its ability to act as a mono-, di-, or trifunctional three-carbon electrophile in various reactions is a direct consequence of this electronic arrangement. nbinno.com The formation of stable enolate ions, which can be stabilized through resonance, is a key feature of its mechanism of action in nucleophilic substitution reactions.

Table 1: Predicted Reactive Sites from Electronic Structure Analysis

| Functional Group | Predicted Reactivity | Attacking Species |

|---|---|---|

| Ethoxymethylene Carbon | Electrophilic | Nucleophiles |

| Carbonyl Carbon (Keto) | Electrophilic | Nucleophiles |

Molecular Modeling and Conformational Analysis of Reaction Intermediates and Products

Molecular modeling techniques are essential for visualizing the three-dimensional structures of intermediates and products derived from this compound. X-ray crystallography has confirmed the structure of the (Z)-isomer, revealing a monoclinic crystal system (space group P21/n) with discrete molecular packing. researchgate.net This experimental data provides a crucial benchmark for validating computational models.

Conformational analysis of the flexible ethyl and ethoxy chains is performed to identify low-energy conformers, which are critical for understanding how the molecule and its derivatives interact with other reagents or biological targets. When used as a precursor in the synthesis of complex heterocyclic scaffolds, such as pyrazoles and pyridines, modeling the conformational preferences of reaction intermediates helps to explain the stereochemical outcomes of these transformations. nbinno.com For instance, in the synthesis of Schiff base ligands, understanding the spatial arrangement of the derived structures is key to predicting their coordination behavior with transition metals.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry allows for the mapping of entire reaction energy surfaces, providing detailed mechanisms for the transformations that this compound undergoes. Common reactions include condensation, alkylation, and hydrolysis.

For its most common synthesis—the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate—computational studies can model the proposed mechanism. This involves the initial nucleophilic attack of the active methylene (B1212753) group of ethyl acetoacetate on the electrophilic orthoformate. Subsequent steps involve the elimination of ethanol (B145695), a process that can be mapped computationally to identify the transition state structures and their associated energy barriers. DFT calculations are used to explore different potential pathways, such as concerted versus stepwise mechanisms in cyclization reactions, and to determine the most energetically favorable route. ug.edu.ghchemrxiv.orgmdpi.com These studies can predict reaction kinetics and thermodynamics, explaining why certain products are favored under specific experimental conditions. ug.edu.gh

Computational Studies on Structure-Reactivity Relationships in Derived Scaffolds

Once this compound is used to create more complex molecules, computational studies are employed to establish structure-reactivity relationships. By systematically modifying the structure of a derived scaffold in silico (e.g., changing substituent groups on a synthesized pyridine (B92270) ring), chemists can observe the resulting changes in electronic properties and predicted reactivity.

This approach is foundational to Quantitative Structure-Activity Relationship (QSAR) studies. Although specific QSAR models for derivatives are proprietary or application-specific, the methodology involves calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for a series of related compounds. These descriptors are then correlated with experimentally observed reactivity or biological activity to build a predictive model. Such models are invaluable for rationally designing new molecules with enhanced or targeted reactivity, guiding synthetic chemists to focus on the most promising candidates.

Molecular Docking Studies for Understanding Binding Interactions of Derived Structures with Model Receptors

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein or enzyme. nih.gov This method is particularly relevant for derivatives of this compound designed for pharmaceutical applications. nbinno.com

In these studies, a 3D model of the target receptor is used as a docking target for computationally generated conformers of the derived ligand. Scoring functions, such as GoldScore or ChemScore, are then used to estimate the strength of the protein-ligand interaction. nbinno.com These scores are based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. nbinno.com

For example, derivatives of this compound have been evaluated through docking studies to assess their potential as antimicrobial or anthelmintic agents. nbinno.com A high fitness score from such an analysis suggests a strong binding affinity between the ligand and the receptor's active site, indicating that the compound may be a viable candidate for further development. nbinno.com These in silico results help prioritize which novel structures should be synthesized and tested in the lab. nih.gov

Table 2: Common Scoring Functions in Molecular Docking

| Scoring Function | Principle | Key Components Evaluated |

|---|---|---|

| GoldScore | Force-field based | Protein-ligand hydrogen bond energy, van der Waals energy, ligand internal strain. nbinno.com |

| ChemScore | Empirical | Hydrogen bonding, lipophilic interactions, metal-ligand interactions, rotational entropy. nbinno.com |

| ASP (Astex Statistical Potential) | Knowledge-based | Derived from statistical analysis of observed atom-pair distances in crystal structures. nbinno.com |

| ChemPLP (Piecewise Linear Potential) | Empirical | Evaluates steric clashes, hydrogen bonds, and metal-coordination geometries. nbinno.com |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Ethyl 2 Ethoxymethylene 3 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of ethyl 2-(ethoxymethylene)-3-oxobutanoate and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and structural integrity of the parent compound.

In ¹H NMR spectra, the presence of the ethoxymethylene group is confirmed by a characteristic signal for the vinylic proton at approximately 5.5–6.0 ppm. The ethyl groups of the ester and ether functionalities exhibit typical triplet and quartet patterns. For derivatives, such as pyrazoles and dihydropyridines, NMR provides crucial data on the newly formed ring systems. For instance, in certain pyrazole (B372694) derivatives, the proton at the C4 position of the pyrazole ring can appear as a singlet around 3.31 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data, with the carbonyl carbon of the ketone group resonating at a characteristic downfield shift of about 200–210 ppm. The carbons of the ethoxymethylene group are also readily identifiable.

Advanced multi-nuclear NMR techniques, including ¹⁵N NMR, are utilized for more complex derivatives, particularly those incorporating multiple nitrogen atoms, such as pyrazoles or pyridines. researchgate.netmdpi.com Two-dimensional NMR experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning nitrogen signals and confirming connectivity within the heterocyclic core. mdpi.com For example, in pyrano[2,3-c]pyrazole derivatives, ¹H-¹⁵N HMBC can distinguish between the "pyrrole-like" and "pyridine-like" nitrogen atoms within the pyrazole ring based on their distinct chemical shifts. mdpi.com Furthermore, ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to establish through-space proximities of protons, aiding in the unambiguous confirmation of stereochemistry and isomeric structures. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Vinylic CH | ~5.5 - 6.0 | - |

| Ketone C=O | - | ~200 - 210 |

| Ester C=O | - | ~165 - 175 |

| CH₃ (acetyl) | ~2.2 | ~25 - 30 |

| O-CH₂-CH₃ (ether) | ~4.1 (q) | ~65 - 70 |

| O-CH₂-CH₃ (ether) | ~1.3 (t) | ~14 - 16 |

| O-CH₂-CH₃ (ester) | ~4.2 (q) | ~60 - 65 |

| O-CH₂-CH₃ (ester) | ~1.2 (t) | ~13 - 15 |

Data compiled from reference . Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool used to confirm the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly crucial for validating the molecular formula (C₉H₁₄O₄) of the parent compound.

During synthesis and reaction studies, MS is employed to track the consumption of reactants and the formation of intermediates and final products. The technique can identify compounds even in complex mixtures, making it ideal for reaction monitoring. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, fragmentation would likely involve the loss of the ethoxy group (-45 Da), the acetyl group (-43 Da), or the entire ethyl ester group (-73 Da), leading to characteristic fragment ions. While specific fragmentation data for this exact molecule is not detailed in the provided search results, the principles of fragmentation for similar esters like ethyl ethanoate show characteristic losses of alkoxy and acyl groups, with the m/z 43 ion [CH₃CO]⁺ often being a prominent base peak. docbrown.info

In the characterization of synthesized heterocyclic derivatives like pyrazoles, MS is used to confirm the mass of the final product, which supports the proposed structure determined by NMR. researchgate.netslideshare.neteurjchem.com Techniques such as MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization - Time-of-Flight) can be applied to study the fragmentation pathways of more complex derivatives, providing deeper structural insights. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum of the parent compound shows strong characteristic absorption bands for the different carbonyl groups (ketone and ester) and the C=C double bond of the enol ether system.

For derivatives, IR spectroscopy is used to confirm the transformation of functional groups. For example, in the synthesis of pyrimidine (B1678525) derivatives, the appearance of N-H stretching bands (around 3250-3365 cm⁻¹) and the shifts in the carbonyl stretching frequencies confirm the formation of the new heterocyclic ring. banglajol.info In the characterization of pyrazole derivatives, IR spectra help confirm the presence of key functional groups such as C=N and C=C within the ring structure. researchgate.net

Table 2: Key IR Absorption Bands for Functional Groups in this compound and its Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|

| N-H Stretch | 3250 - 3365 | Pyrimidines, Pyrazoles |

| C=O Stretch (Ester) | ~1726 | Pyrimidines, Parent Compound |

| C=O Stretch (Ketone/Ring) | ~1683 | Pyrimidines, Parent Compound |

| C=C Stretch | ~1600 - 1650 | Parent Compound, Derivatives |

| C-O Stretch | ~1190 - 1250 | Parent Compound, Derivatives |

Data compiled from references researchgate.netbanglajol.info.

While IR spectroscopy is widely cited, Raman spectroscopy is less commonly reported for the routine characterization of this specific compound family but can provide complementary information, especially for symmetric vibrations and C=C bonds that may be weak in the IR spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Derived Compounds

Single-crystal X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry in the solid state. For this compound, it has been used to resolve stereochemical ambiguities related to the configuration of the ethoxymethylene group. The compound is known to crystallize in the monoclinic system with the space group P21/n.

This technique is particularly vital for characterizing the complex structures of derivatives. Research on novel pyrazole and dihydropyridine (B1217469) compounds synthesized from this compound or similar precursors frequently employs X-ray diffraction to establish their absolute configurations. researchgate.netresearchgate.netnih.gov For example, the crystal structure of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a related derivative, shows a nearly planar conformation with the crystal structure being stabilized by N—H⋯O hydrogen bonds. researchgate.netnih.gov Analysis of pyrano[2,3-c]pyrazole derivatives has revealed a planar pyrano[2,3-c]pyrazole core with phenyl and pyridinyl substituents being slightly distorted from this plane. mdpi.com

Table 3: Crystallographic Data for Derivatives Related to this compound

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| This compound | Monoclinic | P21/n | Resolves E/Z stereochemistry | |

| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | Monoclinic | P2/c | Nearly planar conformation, H-bonding chains | researchgate.netnih.gov |

| Pyrano[2,3-c]pyrazole derivative | - | - | Planar core, distorted substituents | mdpi.com |

| Benzo[b]furo[3,2-b]pyridine derivative | Monoclinic | P21/n | Non-planar rings | researchgate.net |

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring

In situ spectroscopic techniques allow for the real-time analysis of a chemical reaction as it happens, providing valuable data on reaction kinetics, the formation of transient intermediates, and the influence of reaction parameters.

For reactions involving this compound, techniques like HPLC or UV-Vis spectroscopy can be used to monitor the kinetics of processes such as nucleophilic additions. A more powerful approach involves using NMR spectroscopy to monitor a reaction directly in the NMR tube. For example, the reaction of a diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (a derivative class) with N-bromosuccinimide (NBS) in methanol (B129727) has been investigated by ¹H, ¹³C, and ¹⁵N NMR spectroscopy over a range of temperatures. researchgate.net This in situ analysis allowed for the direct observation and structural identification of several reaction intermediates, providing a detailed understanding of the multi-step reaction mechanism. researchgate.net Such real-time monitoring is crucial for optimizing reaction conditions, maximizing yields, and gaining fundamental insights into complex reaction pathways.

Future Directions and Emerging Research Avenues for Ethyl 2 Ethoxymethylene 3 Oxobutanoate

Development of Novel Catalytic Systems for Enhanced Specificity and Efficiency

The traditional synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate, typically involving the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride (B1165640), is a well-established method. nbinno.com However, future research is poised to move beyond these classical conditions, focusing on catalysts that offer greater control, sustainability, and efficiency.

Future research avenues include:

Heterogeneous Catalysts: The development of solid-phase catalysts (e.g., zeolites, functionalized silicas, or metal oxides) could replace homogeneous acid catalysts like HCl. This would simplify product purification, enable catalyst recycling, and reduce corrosive waste streams, aligning with the principles of green chemistry.

Enantioselective Catalysis: The prochiral nature of this compound and its derivatives presents a significant opportunity for asymmetric catalysis. The application of chiral Lewis acids or chiral organocatalysts in reactions involving this substrate could allow for the synthesis of enantioenriched products, which are highly valuable in the pharmaceutical industry. While not yet demonstrated on this specific molecule, the success of chiral Rh(II) catalysts in similar cycloadditions and phase-transfer catalysts in asymmetric alkylations points toward a promising research direction. organic-chemistry.orgnih.gov

Flow Chemistry and Process Intensification: The use of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and improved safety. Investigating the synthesis of this compound under flow conditions could enable more efficient and scalable industrial production. nbinno.com

| Catalytic Approach | Potential Advantage | Research Goal | Representative Catalyst Type |

| Heterogeneous Catalysis | Simplified purification, catalyst reusability, reduced waste | Replace homogeneous acids in synthesis | Zeolites, Sulfonated Resins |

| Enantioselective Catalysis | Access to chiral, single-enantiomer products | Control stereochemistry in subsequent reactions | Chiral Lewis Acids, Organocatalysts |

| Flow Chemistry | Enhanced safety, improved yield, scalability | Optimize synthesis for industrial production | N/A (Process Technology) |

Expanding Applications in Advanced Materials Science Precursors

The inherent functionality of this compound makes it an attractive building block for advanced materials. Its ability to act as a versatile precursor is an area of growing research interest.

Key emerging applications are:

Coordination Polymers and MOFs: The compound is an excellent starting material for synthesizing Schiff base ligands. These ligands can coordinate with metal ions, such as iron(II), to form complexes with unique magnetic properties, including spin crossover (SCO) behavior, which are of interest for molecular switches and data storage. researchgate.net A significant future direction is the use of this or similar β-dicarbonyl compounds as organic linkers for the construction of Metal-Organic Frameworks (MOFs). rsc.orgtudelft.nl MOFs prepared from such functional linkers could exhibit tailored porosity and catalytic activity.

Functional Organic Materials: The introduction of specific functionalities, such as fluorine atoms, can dramatically alter the electronic properties of organic molecules. The synthesis of fluorinated analogues, like ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, opens the door to creating precursors for liquid crystals, functional dyes, or organic semiconductors with specific optoelectronic characteristics. nih.gov

| Material Class | Precursor Role of this compound | Potential Application |

| Coordination Complexes | Forms Schiff base ligands for metal binding | Molecular switches, magnetic materials |

| Metal-Organic Frameworks (MOFs) | Potential as an organic linker/strut | Gas storage, catalysis, separation rsc.org |

| Fluorinated Materials | Backbone for fluorinated analogues nih.gov | Liquid crystals, organic electronics |

Exploration of Novel Synthetic Transformations and Cascade Reactions

The true synthetic power of this compound lies in its capacity for use in complex, multi-step transformations conducted in a single reaction vessel. Its structure as a trifunctional electrophile is ideal for designing innovative cascade reactions. nbinno.com

Future research will likely focus on:

Multicomponent Reactions (MCRs): This compound is an ideal substrate for MCRs, which combine three or more reactants in one pot to generate complex products efficiently. A prime example is the synthesis of substituted pyrazoles. Research has shown that related building blocks (ethyl acetoacetate and hydrazines) can participate in pseudo-five-component reactions to create complex bis(pyrazolyl)methanes. nih.gov Applying this strategy to this compound could provide rapid access to libraries of diverse heterocyclic compounds for drug discovery.

Domino and Tandem Reactions: Researchers are exploring new ways to trigger a sequence of intramolecular reactions after an initial intermolecular step involving the butanoate. This allows for the construction of intricate polycyclic architectures that would otherwise require lengthy, multi-step syntheses. The development of cooperative catalytic systems, perhaps using a combination of an enamine and a Brønsted acid catalyst, could unlock novel reaction pathways for creating scaffolds like tetrahydroindoles. nih.gov

Interdisciplinary Research Approaches for Addressing Contemporary Synthetic Challenges

Solving the complex challenges of modern science requires collaboration across disciplines. The future of research on this compound will increasingly depend on such interdisciplinary approaches.

Synergistic research areas include:

Synthesis and Computational Chemistry: The design of novel catalysts and the prediction of reaction outcomes for complex cascade reactions can be accelerated by using computational tools like Density Functional Theory (DFT). An integrated approach, where computational chemists model reaction mechanisms and predict selectivity, can guide synthetic chemists in the lab, saving time and resources.

Materials Science and Inorganic Chemistry: The creation of functional materials, such as the magnetic coordination complexes mentioned earlier, requires a deep understanding of both organic ligand synthesis and the principles of inorganic coordination chemistry and solid-state physics. researchgate.net

Medicinal Chemistry and Chemical Biology: Given that this compound is a known active metabolite of the immunosuppressive drug leflunomide (B1674699) and exhibits inherent antimicrobial and antitumor properties, there is a clear opportunity for collaboration. nbinno.com Synthetic chemists can create a diverse range of analogues, which can then be evaluated by chemical biologists and pharmacologists to develop new therapeutic agents with improved efficacy and specificity.

Q & A

Q. What are the optimized synthetic protocols for ethyl 2-(ethoxymethylene)-3-oxobutanoate, and how do reaction conditions influence yield?

this compound is synthesized via condensation of ethyl 3-oxobutanoate with triethyl orthoformate in acetic anhydride. Key variables include temperature (130–135°C) and reaction time (5 hours for 80% yield vs. ethanol distillation until completion for 70% yield). The exothermic reaction requires precise temperature control to avoid decomposition. Post-reaction, distillation under high vacuum isolates the product as a pale-yellow oil . Contradictions in yields (80% vs. 70%) may arise from differences in byproduct removal (e.g., ethanol distillation efficiency) or catalyst purity.

Q. How is the compound characterized structurally, and what spectroscopic data are critical for verification?

Structural confirmation relies on NMR (e.g., δ 12.74 ppm for the enamine proton), ESI-MS (m/z 187 [M+H]), and IR spectroscopy (C=O stretches at ~1700 cm). Comparative analysis with derivatives (e.g., trifluoromethyl analogs) requires monitoring shifts in enamine proton signals due to electronic effects .

Advanced Research Questions

Q. What mechanistic insights explain its role in heterocyclic synthesis, such as pyrazole or pyrrole formation?

The compound acts as a β-ketoester enamine intermediate, enabling cyclocondensation with nucleophiles (e.g., aminopyridines) under microwave or thermal conditions. For example, heating with 2-methoxy-5-aminopyridine in chlorobenzene at 135°C forms pyrazole derivatives via elimination of ethanol and intramolecular cyclization. Mechanistic studies highlight the importance of enamine tautomerization and solvent polarity in regioselectivity .

Q. How do fluorinated derivatives (e.g., 4,4,4-trifluoro analogs) alter reactivity in medicinal chemistry applications?

Introducing trifluoromethyl groups enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks in kinase inhibitor synthesis. For instance, microwave-assisted reactions with trichloroacrylamide derivatives yield pyrazole-carboxylates with improved metabolic stability. Comparative kinetic studies show fluorinated derivatives react 2–3× faster than non-fluorinated analogs under identical conditions .

Q. What strategies resolve contradictions in annulation reaction yields when using substituted aryl/heteroaryl substrates?

Substrate electronic effects significantly impact yields. Electron-deficient aryl groups (e.g., 2,3-dichlorophenyl) reduce annulation efficiency (40.7% yield) due to steric hindrance, while electron-rich furans enhance reactivity (76.4% yield). Optimizing solvent (e.g., ethanol vs. chlorobenzene) and stoichiometry (1:1.2 substrate:enamine ratio) improves yields. Computational modeling (DFT) aids in predicting regioselectivity for complex substrates .

Methodological Recommendations

- Purification : Use high-vacuum distillation for the parent compound and recrystallization (diethyl ether/hexane) for crystalline derivatives .

- Analytical Validation : Employ - COSY NMR to resolve overlapping signals in complex mixtures .

- Safety : Handle acetic anhydride (corrosive) and fluorinated derivatives (WGK 3 hazard) in fume hoods with appropriate PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products